molecular formula C9H12NO2P B14452658 N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine CAS No. 72624-52-3

N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine

Cat. No.: B14452658
CAS No.: 72624-52-3
M. Wt: 197.17 g/mol
InChI Key: RSMHZACGGUZKGJ-UHFFFAOYSA-N
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Description

N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine is an organic compound with the molecular formula C₉H₁₂NO₂P It is a member of the dioxaphospholane family, characterized by a phosphorus atom bonded to an oxygen and nitrogen atom within a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine can be synthesized through the reaction of N-methylaniline with 2-chloro-1,3,2-dioxaphospholane . The reaction typically occurs under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction is as follows: [ \text{N-methylaniline} + \text{2-chloro-1,3,2-dioxaphospholane} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-N-phenyl-1,3,2-dioxaphospholan-2-oxide, while reduction can produce various amine derivatives.

Scientific Research Applications

N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other phosphorus-containing compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine involves its interaction with molecular targets through its phosphorus, oxygen, and nitrogen atoms. These interactions can lead to the formation of stable complexes, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-1,3,2-dioxaphospholan-2-amine: Similar structure but with two methyl groups instead of one methyl and one phenyl group.

    2-Chloro-1,3,2-dioxaphospholane: A precursor in the synthesis of N-Methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine.

Uniqueness

This compound is unique due to its specific combination of a methyl and phenyl group attached to the dioxaphospholane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

72624-52-3

Molecular Formula

C9H12NO2P

Molecular Weight

197.17 g/mol

IUPAC Name

N-methyl-N-phenyl-1,3,2-dioxaphospholan-2-amine

InChI

InChI=1S/C9H12NO2P/c1-10(13-11-7-8-12-13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3

InChI Key

RSMHZACGGUZKGJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)P2OCCO2

Origin of Product

United States

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